molecular formula C3H9O4P B6250405 (1-hydroxypropan-2-yl)phosphonic acid CAS No. 23025-15-2

(1-hydroxypropan-2-yl)phosphonic acid

Cat. No.: B6250405
CAS No.: 23025-15-2
M. Wt: 140.1
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Description

(1-hydroxypropan-2-yl)phosphonic acid (CAS 23025-15-2) is an organophosphorus compound with the molecular formula C3H9O4P and a molecular weight of 140.07 g/mol. This phosphonic acid features a hydroxypropyl group bonded to a phosphonic acid functional group, characterized by a phosphorus atom in a distorted tetrahedral geometry bonded to one carbon atom and three oxygen atoms (two hydroxyl groups and one P=O double bond). Its structural analogy to phosphate esters and native peptides makes it a valuable building block in chemical and biochemical research . The primary research application of this compound lies in its role as a key precursor and intermediate in the synthesis of phosphonopeptides . Phosphonopeptides are phosphorus analogues of natural peptides where a phosphonic acid or phosphonamidate group replaces a typical peptide bond or carboxylic acid functionality . These synthetic analogs are widely applied as enzyme inhibitors and for inducing catalytic antibodies, due to their ability to mimic the tetrahedral transition state of peptide hydrolysis . The phosphonamidate bond in particular is known for its stability under weak acidic and basic conditions, making it suitable for various experimental designs . The compound serves as a crucial scaffold for constructing these biomimetics through reactions such as phosphonylation with phosphonochloridates . Researchers value phosphonic acids like (1-hydroxypropan-2-yl)phosphonic acid for their significant water solubility when deprotonated and their high metabolic stability compared to phosphate esters, as the C-P bond is resistant to enzymatic cleavage . These properties are exploited in the design of bioactive molecules, including enzyme inhibitors, antibiotics, and antigens. The compound is supplied for research applications only and is not intended for diagnostic or therapeutic uses. Appropriate safety data sheets should be consulted prior to use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

23025-15-2

Molecular Formula

C3H9O4P

Molecular Weight

140.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Phosphonic Acid Derivatives

Classical Approaches in Phosphonate (B1237965) Synthesis

The foundational methods for creating the C-P bond in phosphonates have been cornerstones of organophosphorus chemistry for decades. These reactions are known for their reliability and broad applicability.

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone for the synthesis of alkyl phosphonates. jk-sci.comwikipedia.org The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org

The mechanism proceeds in two SN2 steps. Initially, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt, leading to the dealkylation of the intermediate and the formation of the final pentavalent phosphonate ester. wikipedia.org

Mechanism of the Michaelis-Arbuzov Reaction:

Nucleophilic Attack: P(OR)₃ + R'X → [R'P(OR)₃]⁺X⁻

Dealkylation: [R'P(OR)₃]⁺X⁻ → R'P(O)(OR)₂ + RX

The reactivity of the alkyl halide is crucial, with the general trend being RI > RBr > RCl. jk-sci.com While this reaction is not a direct route to α-hydroxyphosphonates, it is vital for synthesizing phosphonate precursors. For instance, a protected halo-alcohol could serve as the alkyl halide, which after the reaction, can be deprotected to reveal the hydroxyl group. The reaction has been expanded to include various electrophiles beyond simple alkyl halides and has seen modifications to improve conditions, such as Lewis acid mediation to allow for room temperature reactions. organic-chemistry.org

Phosphite ReactantElectrophileCatalyst/ConditionsProductReference
Triethyl phosphiteBenzyl chlorideHeatDiethyl benzylphosphonate wikipedia.org
Trimethyl phosphiteMethyl iodideHeatDimethyl methylphosphonate wikipedia.org
Triaryl phosphitesAryl IodidesPalladium Catalyst, WaterDiaryl arylphosphonates organic-chemistry.org
Triethyl phosphite1-Chloro-N,N-dimethylmethaniminium chlorideN/ADiethyl (chloromethyl)phosphonate mdpi.com
Diethyl phosphiteBenzyl alcoholn-Bu₄NI, HeatDiethyl benzylphosphonate rsc.org

This table presents examples of the Michaelis-Arbuzov reaction and its variants.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes (olefins) from aldehydes or ketones. researchgate.nettcichemicals.com It is a modification of the Wittig reaction but utilizes phosphonate carbanions, which are generated by treating a phosphonate ester with a base. These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.org

A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by extraction, simplifying product purification. wikipedia.org The reaction mechanism begins with the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then adds to the carbonyl compound to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and the phosphate (B84403) salt. organic-chemistry.org

The HWE reaction is renowned for its high stereoselectivity, typically producing the thermodynamically more stable (E)-alkene with high preference. researchgate.netwikipedia.org However, modifications exist, such as the Still-Gennari olefination, which employs electron-withdrawing groups (e.g., trifluoroethyl) on the phosphonate to favor the formation of (Z)-alkenes. mdpi.com While the HWE reaction synthesizes olefins rather than the target hydroxyalkylphosphonic acid directly, it is a critical tool for creating unsaturated phosphonates, which are versatile intermediates for further chemical transformations.

Phosphonate ReagentCarbonyl CompoundBase/ConditionsPredominant Alkene IsomerReference
Triethyl phosphonoacetateBenzaldehydeNaH, THF(E)-Ethyl cinnamate organic-chemistry.org
Diethyl (cyanomethyl)phosphonateCyclohexanoneNaH, DMECyclohexylideneacetonitrile wikipedia.org
Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonateBenzaldehydeKHMDS, 18-crown-6(Z)-Cinnamonitrile mdpi.com
Diethyl allylphosphonate4-Nitrobenzaldehyden-BuLi, THF(E)-1-(4-Nitrophenyl)-1,3-butadiene researchgate.net

This table showcases the versatility of the Horner-Wadsworth-Emmons reaction in olefin synthesis.

Advanced Strategies for Constructing Phosphonate Scaffolds

Recent advancements in organic synthesis have led to the development of sophisticated methods for forming C-P bonds and accessing complex phosphonate structures with high precision and efficiency.

The formation of a carbon-phosphorus bond can be efficiently achieved through metal-catalyzed cross-coupling reactions. Palladium and nickel complexes are the most common catalysts for these transformations, which typically couple an organic electrophile (like an aryl or vinyl halide/triflate) with a phosphorus nucleophile (such as a dialkyl phosphite, H-phosphonate, or silyl (B83357) phosphite). nih.govnih.gov

The Hirao reaction is a well-known example, involving the palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites to form arylphosphonates. This methodology has been expanded to a wide range of substrates. acs.org Nickel-catalyzed methods have also emerged as powerful alternatives, capable of coupling readily available alcohol derivatives (via C-O bond activation) with various P-H compounds. nih.govacs.org These methods offer significant advantages, including mild reaction conditions and broad functional group tolerance, enabling the synthesis of a diverse array of phosphonate compounds. acs.org

Catalyst SystemElectrophilePhosphorus ReagentProduct TypeReference
Pd(OAc)₂ / PPh₃IodobenzeneDiethyl phosphiteDiethyl phenylphosphonate acs.org
NiCl₂(dppe)Phenyl triflateDiethyl phosphiteDiethyl phenylphosphonate nih.gov
Pd(OAc)₂ / CataCXium ABenzyl carbonateDiisopropyl phosphonateDiisopropyl benzylphosphonate organic-chemistry.org
Pd(dba)₂ / Xantphos4-BromotolueneDiphenylphosphine oxide(4-Tolyl)diphenylphosphine oxide acs.org

This table provides examples of metal-catalyzed C-P bond formation reactions.

A modern strategy for the modular synthesis of diverse phosphonate derivatives involves the chemoselective activation of simple phosphonate esters. researchgate.net This approach allows for the sequential and controlled introduction of different functional groups onto the phosphorus center.

One effective method utilizes triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base to activate a common diethyl phosphonate. This in-situ activation generates a highly electrophilic intermediate, likely a phosphonium species, which can then be attacked by a wide range of nucleophiles, including alcohols, thiols, amines, and carbon nucleophiles. researchgate.net This process allows for the replacement of one of the ethyl groups on the phosphonate with a more complex moiety. The reaction can even be performed iteratively to create highly functionalized, unsymmetrical phosphonates, phosphonamidates, and phosphinates from simple, readily available starting materials. researchgate.net H-phosphonates can also serve as versatile precursors; their activation, for instance with pivaloyl chloride, generates reactive intermediates for coupling with alcohols. nih.gov

Phosphonate PrecursorActivation ReagentNucleophileProductReference
Diethyl phenylphosphonateTf₂O / 2-chloropyridineIsopropanolIsopropyl ethyl phenylphosphonate researchgate.net
Diethyl phenylphosphonateTf₂O / 2-chloropyridineThiophenolS-Phenyl ethyl phenylphosphonothioate researchgate.net
Diethyl phenylphosphonateTf₂O / 2-chloropyridineAnilineN,P-Diphenyl-P-ethylphosphonamidate researchgate.net
Nucleoside H-phosphonatePivaloyl chloridePhenolAryl nucleoside H-phosphonate nih.gov

This table illustrates the modular synthesis of phosphonylated scaffolds via chemoselective activation.

(1-hydroxypropan-2-yl)phosphonic acid is a chiral molecule, possessing a stereocenter at the carbon atom bearing both the hydroxyl and phosphonic acid groups. The synthesis of enantiomerically pure chiral phosphonic acids is of significant interest and is often achieved through asymmetric catalysis. rsc.org

The most direct approach to chiral α-hydroxyphosphonates is the asymmetric Pudovik reaction, where a prochiral aldehyde reacts with a phosphite in the presence of a chiral catalyst. rsc.org Chiral Lewis acids and Brønsted acids have been successfully employed for this purpose. For instance, chiral lanthanoid and titanium alkoxide complexes, modified with ligands like BINOL or tartrates, have been shown to catalyze the addition of diethyl phosphite to aldehydes with good to excellent enantioselectivity. rsc.org

More recently, chiral phosphoric acids (CPAs) themselves have emerged as a privileged class of organocatalysts for a wide range of asymmetric transformations. rsc.orgnih.gov These bifunctional catalysts can activate reactants through hydrogen bonding, creating a well-defined chiral environment to control the stereochemical outcome of the reaction. rsc.orgnih.gov

AldehydeCatalyst SystemEnantiomeric Excess (ee)Reference
BenzaldehydeLa-Li-BINOL complex (LLB)95% ee rsc.org
BenzaldehydeTartrate-modified Ti(OPr-i)₄91% ee rsc.org
4-ChlorobenzaldehydeLa-Li-BINOL complex (LLB)98% ee rsc.org
Acetophenone(S)-TRIP / Zn / NH₄Cl94% ee nih.gov

This table summarizes results for the asymmetric synthesis of chiral α-hydroxyphosphonates and related alcohols.

Synthesis of (1-hydroxypropan-2-yl)phosphonic acid and its Analogues

The synthesis of (1-hydroxypropan-2-yl)phosphonic acid and its derivatives primarily revolves around the formation of α-hydroxyphosphonates, which are key intermediates. These compounds can be further modified to yield a variety of structurally diverse analogues.

Reported Synthetic Routes and Precursors for (1-hydroxypropan-2-yl)phosphonic acid

The most prominent and widely utilized method for the synthesis of α-hydroxyphosphonates, including the precursor to (1-hydroxypropan-2-yl)phosphonic acid, is the Pudovik reaction , also known as the phospho-aldol or Abramov reaction. mdpi.comnih.govtandfonline.com This reaction involves the nucleophilic addition of a P-H bond from a phosphite to the carbonyl group of an aldehyde or ketone. mdpi.comtandfonline.com

For the specific synthesis of (1-hydroxypropan-2-yl)phosphonic acid, the logical precursor is hydroxyacetone (acetol) , which provides the 1-hydroxypropan-2-yl backbone. The phosphorus-containing reagent is typically a dialkyl phosphite, such as diethyl phosphite, or phosphorous acid itself. mdpi.comnih.gov

The general synthetic approach can be summarized in two main steps:

Formation of the Dialkyl (1-hydroxypropan-2-yl)phosphonate: This is achieved through the Pudovik reaction. The reaction is often catalyzed by a base, such as an alkali metal alkoxide or triethylamine, although acid-catalyzed and organocatalytic variations have also been developed. mdpi.comnih.gov The choice of catalyst can influence the reaction rate and yield.

Hydrolysis of the Dialkyl Phosphonate: The resulting dialkyl (1-hydroxypropan-2-yl)phosphonate is then hydrolyzed to the final phosphonic acid. This dealkylation is commonly carried out under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid. nih.govbeilstein-journals.org An alternative and milder method is the McKenna reaction, which employs bromotrimethylsilane (B50905) followed by methanolysis. nih.govbeilstein-journals.org

The following table summarizes various catalytic systems that have been reported for the Pudovik reaction, which is central to the synthesis of the ester precursor of (1-hydroxypropan-2-yl)phosphonic acid.

Table 1: Catalytic Systems for the Pudovik Reaction

Catalyst Type Example Catalyst Key Features
Base Catalysts Alkali Alcoholates, Triethylamine, Potassium Phosphate, Barium Hydroxide Commonly used, efficient for many substrates. mdpi.com
Acid Catalysts Potassium Hydrogen Sulfate, Silica-supported Tungstic Acid Less common but effective alternatives. nih.gov
Organometallic Catalysts Butyllithium, Lanthanide Alkoxides Can offer high catalytic activity. nih.govrsc.org
Organocatalysts Pyridine 2,6-dicarboxylic acid Offers a metal-free, environmentally benign option. organic-chemistry.org

| Heterogeneous Catalysts | Amberlyst-15, Fluoroapatite | Allows for easier catalyst separation and recycling. mdpi.comorganic-chemistry.org |

Derivatization Strategies for Structural Modification and Functionalization

(1-hydroxypropan-2-yl)phosphonic acid and its ester precursors are versatile intermediates that can be subjected to various derivatization reactions to create a library of analogues with modified properties. nih.govnih.gov These strategies primarily target the hydroxyl group and the phosphonate ester groups.

Key derivatization strategies include:

O-Alkylation and O-Acylation: The hydroxyl group can be converted to an ether or an ester through O-alkylation or O-acylation, respectively. nih.govnih.gov This allows for the introduction of a wide range of functional groups, altering the compound's polarity and steric properties.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding a (1-oxopropan-2-yl)phosphonate. nih.govnih.gov This transformation opens up further possibilities for derivatization via reactions of the keto group.

Halogenation: The hydroxyl group can be replaced by a halogen atom, such as chlorine or bromine, creating a reactive intermediate for subsequent nucleophilic substitution reactions. nih.gov

Nucleophilic Substitution: The hydroxyl group can be substituted with other nucleophiles, such as amines, to introduce nitrogen-containing functionalities and synthesize α-aminophosphonates. nih.govresearchgate.net

Esterification of the Phosphonic Acid: The phosphonic acid itself can be selectively esterified to form mono- or diesters. nih.gov This is useful for modulating the acidity and solubility of the compound.

The following table outlines the types of derivatization and the resulting functionalized products.

Table 2: Derivatization of (1-hydroxypropan-2-yl)phosphonic Acid and its Esters

Reaction Type Reagent/Conditions Product Type
O-Alkylation Alkyl halide, base α-Alkoxyphosphonate
O-Acylation Acyl chloride or anhydride, base α-Acyloxyphosphonate
Oxidation Oxidizing agent (e.g., Dess-Martin periodinane) α-Ketophosphonate arkat-usa.org
Halogenation Thionyl chloride, phosphorus halides α-Halophosphonate
Amination Amine, often via activation of the hydroxyl group α-Aminophosphonate

| Esterification | Alcohol, acid catalyst or coupling agent | Phosphonate mono- or diester |

Molecular Mechanisms of Enzyme Interaction and Inhibition

Phosphonates as Enzyme Transition State Analogues

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to chemical and enzymatic hydrolysis compared to their phosphate (B84403) ester counterparts. researchgate.net This stability, combined with their structural similarity to natural phosphates, has made them invaluable tools in enzymology, particularly as inhibitors that mimic the transition state of a reaction. researchgate.net

Theoretical Framework of Transition State Theory in Enzyme Catalysis

Enzyme catalysis is fundamentally explained by the transition state theory, which posits that for a reaction to occur, reactants must pass through a high-energy, unstable intermediate state known as the transition state. nih.govfiveable.menumberanalytics.com Enzymes accelerate reactions by lowering the activation energy, which they achieve by binding more tightly to the transition state than to the substrate or product. nih.govnih.gov This preferential binding stabilizes the transition state, thereby increasing the reaction rate. fiveable.menumberanalytics.com

Phosphonates are excellent mimics of the tetrahedral, negatively charged transition states that occur in many enzymatic reactions, especially those involving phosphate esters. researchgate.net For instance, in the hydrolysis of a phosphate ester, the reaction proceeds through a trigonal bipyramidal transition state. The tetrahedral geometry of the phosphonate (B1237965) group closely resembles this high-energy intermediate. researchgate.netcdnsciencepub.com By designing phosphonate-containing molecules that also mimic the other binding features of the natural substrate, researchers can create potent inhibitors that bind to the enzyme's active site with high affinity. nih.govnih.gov These are known as transition-state analogue inhibitors. nih.gov

Kinetic Characterization of Phosphonate-Mediated Enzyme Inhibition

The effectiveness of a phosphonate-based inhibitor is quantified through kinetic analysis. A common type of inhibition observed with transition state analogues is competitive inhibition. nih.gov In this mechanism, the inhibitor and the substrate compete for binding to the same active site on the enzyme. nih.govyoutube.com

The key kinetic parameters determined are:

Michaelis-Menten constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). In competitive inhibition, Km increases in the presence of the inhibitor. nih.govyoutube.com

Maximum velocity (Vmax): The maximum rate of the reaction at saturating substrate concentrations. In pure competitive inhibition, Vmax remains unchanged. nih.govyoutube.com

Inhibition constant (Ki): A measure of the inhibitor's potency, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. nih.gov

These parameters are typically determined by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot. embrapa.br

Table 1: General Kinetic Parameters for Competitive Enzyme Inhibition

Parameter Description Effect of Competitive Inhibitor
Vmax Maximum reaction velocity Unchanged
Km Substrate concentration at ½ Vmax Increases
Ki Inhibitor dissociation constant N/A (Defines inhibitor potency)

Mechanistic Investigations of (1-hydroxypropan-2-yl)phosphonic acid with Phosphonate-Modifying Enzymes

The direct interaction of (1-hydroxypropan-2-yl)phosphonic acid with enzymes is best understood through its role as the product of fosfomycin (B1673569) inactivation. The antibiotic fosfomycin is chemically (-)-(1R, 2S)-1,2-epoxypropylphosphonic acid. Bacterial resistance to fosfomycin is often mediated by enzymes that catalyze the opening of this epoxide ring, thereby inactivating the antibiotic. researchgate.netnih.govacs.org The product of this reaction is a substituted (1-hydroxypropan-2-yl)phosphonic acid derivative. researchgate.netresearchgate.net

Interaction with Bacterial Resistance Enzymes (e.g., FosB, FosM)

FosB: This enzyme is a Mn²⁺-dependent thiol-S-transferase found in many Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. researchgate.netnih.govvanderbilt.edu FosB confers resistance by catalyzing the nucleophilic addition of a thiol to the C1 carbon of fosfomycin's epoxide ring. researchgate.netacs.org In many bacilli, the physiological thiol substrate is bacillithiol (BSH), while in other organisms, L-cysteine can be used. nih.govnih.gov The reaction product is a fosfomycin-thiol adduct, which is a derivative of (1-hydroxypropan-2-yl)phosphonic acid and is unable to inhibit its target, the MurA enzyme. researchgate.netresearchgate.netnih.gov The inactivation reaction follows a compulsory ordered mechanism where fosfomycin binds first, followed by the thiol substrate. nih.gov

FosM: Found in Mycobacterium abscessus, FosM is another fosfomycin-modifying enzyme. nih.gov Similar to FosB, it is a target for inhibitor development to restore fosfomycin efficacy. nih.gov

Structural Determinants of Binding Affinity and Specificity

High-resolution crystal structures of FosB from Bacillus cereus and Staphylococcus aureus have provided detailed insights into its active site and mechanism. nih.govvanderbilt.eduacs.org

The FosB active site contains a divalent metal ion (typically Mn²⁺ or Ni²⁺ for activity, though it often co-purifies with the inhibitory Zn²⁺) coordinated by conserved histidine and glutamate (B1630785) residues (His7, His66, and Glu115 in FosB from S. aureus). nih.govvanderbilt.edu Fosfomycin binds in the active site with its phosphonate and epoxide oxygens coordinating the metal ion. acs.org

A "fosfomycin cage" of conserved amino acid residues surrounds the bound antibiotic, orienting it for nucleophilic attack. nih.govvanderbilt.edu In FosB from S. aureus, these residues include Tyr39, Trp46, Ala48, Tyr64, Arg94, Asp100, Tyr105, and Arg124. nih.gov A solvent-accessible channel leads to the C1 carbon of fosfomycin, allowing the thiol substrate (BSH or L-cysteine) to approach and attack. acs.org Quantum mechanics/molecular mechanics (QM/MM) simulations have confirmed that the reaction proceeds via a concerted mechanism where the thiol S-C1 bond formation and the C1-O epoxide bond cleavage occur simultaneously. nih.govacs.org The product, a (1-hydroxypropan-2-yl)phosphonic acid derivative, is then released from the active site. nih.gov

Table 2: Key Residues in the FosB Active Site from S. aureus and Their Proposed Function

Residue Function Reference
His7, His66, Glu115 Coordinate the catalytic metal ion. nih.gov
Tyr39, Trp46, Ala48, Tyr64, Arg94, Asp100, Tyr105, Arg124 Form the "fosfomycin cage" to position the substrate. nih.gov
Cys9 Forms a disulfide bond with exogenous thiols in some crystal structures. nih.gov
Asn50 Plays a role in releasing the drug product from the active site. researchgate.net

Comparative Analysis with Fosfomycin and Other Phosphonate Inhibitors

While (1-hydroxypropan-2-yl)phosphonic acid is the product of inactivation, other phosphonates have been studied as inhibitors of FosB and the related enzyme FosA. A notable example is phosphonoformate (PPF), a simple phosphonate analogue.

PPF acts as a competitive inhibitor of FosB, binding in the active site and coordinating with the catalytic metal, similar to the phosphonate moiety of fosfomycin. uky.edu It serves as a minimal transition state analogue inhibitor for these enzymes. nih.gov Studies comparing various small phosphonate molecules as inhibitors for FosM showed that phosphonoformate (PPF), phosphonoacetate (PPA), and 2-phosphonopropionic acid (2-PPP) were the most potent inhibitors. nih.gov Interestingly, 1-hydroxypropylphosphonic acid, a close analogue to the core structure of inactivated fosfomycin, was a much weaker inhibitor, requiring significantly higher concentrations to achieve appreciable inhibition of FosM. nih.gov

This highlights a key mechanistic point: the intact epoxide ring of fosfomycin is crucial for its initial binding and subsequent inactivation by Fos enzymes. The hydrolyzed product, (1-hydroxypropan-2-yl)phosphonic acid, and its close analogues have a much lower affinity for the active site, which is consistent with their role as the released, inactive product of the resistance mechanism.

Table 3: Comparative Kinetic Data of FosA Inhibition by Phosphonoformate (PPF)

Enzyme Source Inhibitor Ki (μM) Inhibition Type Reference
E. coli (FosA3) PPF 56.3 Competitive nih.gov
K. pneumoniae (FosAKP) PPF 22.6 Competitive nih.gov
E. cloacae (FosAEC) PPF 35.8 Competitive nih.gov
P. aeruginosa (FosAPA) PPF 24.4 Competitive nih.gov

Enzyme Active Site Dynamics and Ligand Recognition

(1-hydroxypropan-2-yl)phosphonic acid, widely known as fosfomycin, is a potent antibiotic that exerts its effect by inhibiting a crucial enzyme in bacterial cell wall synthesis. The recognition and subsequent inhibition of this enzyme are governed by intricate dynamics within the enzyme's active site. Fosfomycin acts as an analogue of phosphoenolpyruvate (B93156) (PEP), a natural substrate for the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). nih.govacs.orgwikipedia.org The binding of fosfomycin to the MurA active site is a highly selective process that typically follows the binding of the enzyme's other substrate, UDP-N-acetylglucosamine (UNAG). nih.govrcsb.org The initial binding of UNAG induces a significant conformational change in the MurA enzyme, transitioning it from an "open" to a "closed" form. nih.govrcsb.org This closed conformation is essential for the subsequent binding of fosfomycin and its inhibitory action. rcsb.org The enzyme-inhibitor complex is further stabilized by a network of interactions, leading to the irreversible inactivation of the enzyme and the disruption of peptidoglycan synthesis, ultimately causing bacterial cell death. rcsb.orgdrugbank.com

The interaction between fosfomycin and the MurA active site is characterized by the formation of a covalent bond. nih.gov Specifically, the epoxide ring of fosfomycin is subjected to a nucleophilic attack by a key amino acid residue within the active site. acs.org This covalent modification ensures a prolonged and effective inhibition of the enzyme's catalytic activity. acs.orgnih.gov The specificity of fosfomycin for MurA over other PEP-utilizing enzymes is a testament to the unique structural and chemical environment of the MurA active site. acs.org

Role of Conserved Residues in Phosphonate Binding

The binding of (1-hydroxypropan-2-yl)phosphonic acid within the MurA active site is critically dependent on a set of highly conserved amino acid residues. The most pivotal of these is a cysteine residue, specifically Cys115 in Escherichia coli MurA, which acts as the nucleophile that attacks the epoxide ring of fosfomycin, forming a stable covalent adduct. nih.govwikipedia.orgnih.gov This covalent linkage effectively and irreversibly blocks the active site, preventing the natural substrate, PEP, from binding. acs.org

In addition to the crucial cysteine residue, the phosphonate group of fosfomycin is anchored within the active site through electrostatic interactions with several other conserved, positively charged residues. In E. coli MurA, these residues include Lysine 22 (Lys22), Arginine 120 (Arg120), and Arginine 397 (Arg397). rcsb.orgmdpi.com These residues create a cationic pocket that accommodates and stabilizes the negatively charged phosphonate moiety, contributing to the high affinity and specificity of the inhibitor for the enzyme. rcsb.org The importance of these residues is underscored by the fact that mutations in these positions can lead to fosfomycin resistance. mdpi.com For instance, the substitution of Cys115 with an aspartate residue renders the enzyme insensitive to fosfomycin while maintaining its enzymatic activity. mdpi.comdrugbank.com

Conserved Residue (E. coli MurA) Role in Fosfomycin Binding Reference
Cysteine 115 (Cys115)Forms a covalent bond with the epoxide ring of fosfomycin. nih.govwikipedia.orgnih.gov
Lysine 22 (Lys22)Electrostatic interaction with the phosphonate group. rcsb.orgmdpi.com
Arginine 120 (Arg120)Electrostatic interaction with the phosphonate group. rcsb.orgmdpi.com
Arginine 397 (Arg397)Electrostatic interaction with the phosphonate group. rcsb.orgmdpi.com

Metal Ion Coordination in Enzyme-Phosphonate Complexes

While the primary target of (1-hydroxypropan-2-yl)phosphonic acid, the MurA enzyme, does not directly utilize metal ions in its catalytic cycle involving fosfomycin, the broader context of fosfomycin's interaction with bacterial enzymes reveals a significant role for metal ions, particularly in the mechanisms of antibiotic resistance. mdpi.com Several fosfomycin-resistance enzymes are metalloenzymes that inactivate the antibiotic through metal-dependent catalysis. wikipedia.org

One such family of enzymes are the Fos enzymes, which are metallo-S-transferases. wikipedia.org For example, FosA from Pseudomonas aeruginosa is a metalloglutathione transferase that requires both a divalent manganese ion (Mn²⁺) and a monovalent potassium ion (K⁺) for its catalytic activity. nih.gov The Mn²⁺ ion is coordinated by several amino acid residues within the active site and is essential for the enzymatic reaction, which involves the conjugation of glutathione (B108866) to fosfomycin, thereby neutralizing the antibiotic. nih.gov

Similarly, the FosB enzymes, found in Gram-positive bacteria, are divalent metal-dependent thiol-S-transferases. nih.govnih.gov These enzymes can utilize various divalent metal ions such as magnesium (Mg²⁺), manganese (Mn²⁺), or zinc (Zn²⁺) to catalyze the addition of a thiol-containing molecule, like bacillithiol or L-cysteine, to fosfomycin. nih.govacs.org The metal ion in the FosB active site is typically coordinated by conserved histidine and glutamate residues and plays a crucial role in positioning the fosfomycin molecule and activating it for nucleophilic attack. nih.govnih.gov The coordination geometry of the metal ion with the bound fosfomycin can be described as a distorted trigonal bipyramidal structure. acs.org

The FosX enzymes also represent a class of metalloenzymes that confer fosfomycin resistance. These enzymes catalyze the hydrolysis of the epoxide ring of fosfomycin, a reaction that is dependent on a divalent metal ion. wikipedia.org

Enzyme Metal Ion(s) Role of Metal Ion(s) Reference
FosAMn²⁺, K⁺Essential for the glutathione conjugation to fosfomycin. nih.gov
FosBMg²⁺, Mn²⁺, or Zn²⁺Coordination of fosfomycin and activation for nucleophilic attack by a thiol. nih.govacs.org
FosXDivalent Metal IonCatalysis of fosfomycin epoxide ring hydrolysis. wikipedia.org

Structural Biology and Spectroscopic Characterization of Phosphonate Complexes

X-ray Crystallographic Studies of Enzyme-Phosphonate Adducts

X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional atomic structure of enzyme-ligand complexes. This method would be pivotal in understanding the precise binding mode of (1-hydroxypropan-2-yl)phosphonic acid within a target enzyme's active site.

High-Resolution Structure Determination of (1-hydroxypropan-2-yl)phosphonic acid Bound to Target Enzymes

The initial step in the structural characterization would involve obtaining high-quality crystals of the target enzyme in complex with (1-hydroxypropan-2-yl)phosphonic acid. Successful crystallization and subsequent diffraction analysis would yield an electron density map, allowing for the building and refinement of a detailed atomic model of the enzyme-inhibitor adduct.

For instance, in studies of the enzyme FosA, which confers resistance to the phosphonate (B1237965) antibiotic fosfomycin (B1673569), X-ray crystallography has been instrumental. nih.govnih.govasm.org Researchers have successfully determined the crystal structures of FosA in both its apo (unbound) form and in complex with fosfomycin. nih.govnih.gov These studies reveal the precise orientation of the antibiotic within the active site, providing a static yet highly detailed snapshot of the molecular interactions. A similar approach for (1-hydroxypropan-2-yl)phosphonic acid would be essential to understand its mechanism of action.

Analysis of Protein-Ligand Hydrogen Bonding and Hydrophobic Interactions

With a high-resolution crystal structure, a detailed analysis of the non-covalent interactions between (1-hydroxypropan-2-yl)phosphonic acid and the enzyme's active site residues can be performed. This involves identifying and measuring the distances of hydrogen bonds and characterizing the nature of hydrophobic contacts.

In the case of FosA, the phosphonate group of fosfomycin is a key anchor, forming hydrogen bonds with several active site residues. nih.govnih.gov For example, studies on FosA from Pseudomonas aeruginosa have identified specific amino acids that form hydrogen bonds with the phosphonate and oxirane moieties of fosfomycin. nih.gov Mutation of these residues often leads to a significant decrease or complete loss of enzymatic activity, underscoring the importance of these interactions. nih.gov For (1-hydroxypropan-2-yl)phosphonic acid, the hydroxyl and phosphonate groups would be expected to be primary sites for hydrogen bonding, while the propyl backbone could engage in hydrophobic interactions.

A hypothetical table of such interactions for (1-hydroxypropan-2-yl)phosphonic acid, based on common interactions seen with other phosphonates, is presented below.

Functional Group of LigandInteracting Enzyme Residue (Hypothetical)Interaction Type
Phosphonate OxygenArginine, Lysine, SerineHydrogen Bond, Salt Bridge
Hydroxyl GroupAspartate, Glutamate (B1630785), HistidineHydrogen Bond
Propyl BackboneLeucine, Isoleucine, ValineHydrophobic Interaction

Conformational Changes Induced by Phosphonate Binding

Ligand binding to an enzyme often induces conformational changes, which can range from subtle side-chain rearrangements to large-scale domain movements. Comparing the crystal structures of the apo-enzyme with the (1-hydroxypropan-2-yl)phosphonic acid-bound complex would reveal any such structural alterations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinities, kinetics, and the dynamic nature of the complex.

Solution-State NMR for Ligand-Protein Binding Characterization

Solution-state NMR experiments, such as chemical shift perturbation (CSP) mapping, can identify the specific amino acid residues of an enzyme that are involved in the binding of a ligand like (1-hydroxypropan-2-yl)phosphonic acid. By comparing the NMR spectra of the free enzyme with that of the enzyme-ligand complex, shifts in the signals of certain nuclei (typically ¹H and ¹⁵N) can be observed, pinpointing the location of the binding site.

While specific solution-state NMR data for (1-hydroxypropan-2-yl)phosphonic acid complexes are unavailable, this technique has been widely applied to study other enzyme-inhibitor systems. nih.gov It provides valuable data that is complementary to the static picture from X-ray crystallography, offering insights into the dynamic aspects of the interaction in a more physiologically relevant solution environment.

Solid-State NMR for Structural Insights in Heterogeneous Systems

Solid-state NMR (ssNMR) has emerged as a valuable tool for the structural analysis of biomolecules that are not amenable to X-ray crystallography or solution-state NMR, such as large, insoluble protein complexes or membrane-bound enzymes. This technique can provide atomic-resolution structural information in a non-crystalline solid state.

Although no ssNMR studies have been reported for (1-hydroxypropan-2-yl)phosphonic acid complexes, the methodology has been successfully used to investigate various phosphonic acid-containing systems. For example, ssNMR has been employed to study the structure and proton dynamics of poly(vinyl phosphonic acid), a proton-conducting polymer. mdpi.com In the context of enzyme-ligand complexes, ssNMR could provide details on the local environment and conformation of (1-hydroxypropan-2-yl)phosphonic acid when bound to a large or insoluble enzyme target.

Advanced Spectroscopic Techniques for Investigating Phosphonate-Biological System Interfaces

The study of the interactions between phosphonates and biological systems at a molecular level is crucial for understanding their mechanisms of action, particularly for compounds designed as enzyme inhibitors or metabolic probes. While specific research on the biological interactions of (1-hydroxypropan-2-yl)phosphonic acid is not extensively available in public literature, a range of advanced spectroscopic techniques are powerfully applied to investigate analogous phosphonate-biomolecule interfaces. These methods provide detailed insights into the structural, dynamic, and electronic changes that occur upon complex formation.

Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and other specialized spectroscopic methods are at the forefront of this research, offering atomic-level resolution of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile and powerful technique for studying phosphonate-protein interactions in solution, providing information on binding sites, conformational changes, and kinetics. Both ¹H, ¹³C, and ³¹P NMR are particularly informative.

³¹P NMR is highly sensitive to the local chemical environment of the phosphorus atom. The chemical shift (δ) of the phosphonate group can change significantly upon binding to a biological macromolecule, such as an enzyme. This change is influenced by factors like protonation state, hydrogen bonding, and coordination with metal ions in the active site. For instance, NMR-controlled titrations of various phosphonic acids have demonstrated that deprotonation leads to characteristic high-field shifts for the ³¹P signal. uni.lu The pH dependence of chemical shifts for compounds like phenylphosphonic acid has been thoroughly documented, providing a basis for understanding how the local environment in a protein's active site might alter the phosphonate's electronic structure. uni.lunih.gov

Furthermore, 2D NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are instrumental in mapping the binding interface on a protein. nih.gov When a phosphonate ligand binds, it causes chemical shift perturbations (CSPs) for the amide protons and nitrogens of specific amino acid residues at or near the binding site. By assigning these resonances, researchers can precisely identify the interaction surface on the protein. nih.gov

Table 1: Illustrative ³¹P NMR Titration Data for Phenylphosphonic Acid

Protolytic SpeciesChemical Shift (δP) [ppm]Dissociation Constant
H₂L22.9pKₐ₁ = 1.63
HL⁻17.5pKₐ₂ = 7.06
L²⁻15.6
This table illustrates the characteristic changes in ³¹P NMR chemical shifts of a model phosphonic acid upon deprotonation, a principle that is applied to study interactions in biological systems. Data sourced from uni.lu.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional snapshots of phosphonate ligands bound within the active sites of their target proteins. sigmaaldrich.cn This "gold standard" technique reveals the precise orientation of the inhibitor, the covalent and non-covalent interactions that stabilize the complex (such as hydrogen bonds and ionic interactions), and any conformational changes the protein undergoes to accommodate the ligand. sigmaaldrich.cnchemicalbook.com

For example, crystallographic studies of serine protease inhibitors based on α-aminoalkylphosphonate diaryl esters have elucidated their binding modes. nih.gov These studies have shown a covalent bond forming between the phosphorus atom of the phosphonate and the hydroxyl oxygen of the catalytic serine residue (Ser¹⁵⁴) in the SplA protease from Staphylococcus aureus. nih.gov The crystal structure also details how one of the phosphonate oxygen atoms is coordinated in the oxyanion hole of the active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.govbldpharm.com Such detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity. bldpharm.com

Table 2: Crystallographic Data for SplA Protease in Complex with Phosphonate Inhibitors

InhibitorPDB IDResolution (Å)Key Interactions Noted
31 (Cbz-PheP-(OC₆H₄-4-SO₂CH₃)₂)5O351.7Covalent bond to Ser¹⁵⁴; interactions in S1 pocket.
41 (Suc-Val-Pro-PheP-(OC₆H₅)₂)5O3A1.8Covalent bond to Ser¹⁵⁴; canonical coordination of one phosphonate oxygen in the oxyanion hole.
This table summarizes crystallographic data for specific phosphonate inhibitors complexed with SplA protease, demonstrating the high-resolution insights gained from this technique. Data sourced from nih.gov.

Other Spectroscopic Techniques

Beyond NMR and crystallography, other advanced spectroscopic methods contribute to a comprehensive understanding of phosphonate-biological interfaces.

Surface-Enhanced Raman Spectroscopy (SERS): SERS investigates the interaction between phosphonate molecules and metal surfaces, which can serve as a model for interactions with metalloenzymes. Studies on methylphosphonic acid derivatives have used SERS to determine the adsorption modes and energies on silver clusters, finding that only deprotonated phosphonate forms are SERS active. This technique provides vibrational information that is highly sensitive to the binding geometry and electronic structure of the adsorbate.

Mass Spectrometry (MS): Coupled with techniques like activity-based protein profiling (ABPP), MS is used to identify protein targets of phosphonate probes. A strategy known as PhosID-ABPP utilizes phosphonate affinity tags to enrich and identify probe-bound peptides, allowing for the determination of exact binding sites on a proteome-wide scale.

Phosphorus Kβ X-ray Emission Spectroscopy (XES): This emerging technique offers a detailed picture of the valence electronic structure of phosphate (B84403) and phosphonate groups. It is highly sensitive to non-covalent interactions, such as hydrogen bonding and ionic interactions, which are critical in enzymatic catalysis but can be difficult to probe with other methods. Its application to aqueous solution samples makes it promising for in-situ studies of biological energy conversion and enzyme mechanisms.

Together, these advanced spectroscopic techniques provide a powerful toolkit for dissecting the intricate interactions between phosphonates and their biological targets, paving the way for the rational design of new therapeutic agents and biochemical tools.

Computational Chemistry and Molecular Modeling of Phosphonate Systems

Molecular Docking and Virtual Screening for Identifying Phosphonate (B1237965) Binders

Molecular docking and virtual screening are powerful computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein, and to screen large libraries of compounds for potential binders. nih.gov These approaches are central to drug discovery and materials science.

Virtual screening can be broadly categorized into two main methodologies: ligand-based and structure-based approaches. epa.govebi.ac.uk The choice between them depends primarily on the available information about the target and its known ligands. ebi.ac.uk

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional (3D) structure of the target protein is unknown, but a set of molecules known to be active is available. nih.gov LBVS operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Key techniques include:

Similarity Searching: This involves comparing candidate molecules to a known active reference compound. Similarity is quantified using molecular fingerprints, which are bit strings that encode structural features.

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. youtube.com A model is built from a set of active ligands and then used as a 3D query to filter large databases for molecules that match the pharmacophore. nih.gov

Machine Learning: Models can be trained on datasets of active and inactive compounds to learn the complex relationships between chemical structure and biological activity, which can then be used to predict the activity of new compounds. ebi.ac.uk

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available from methods like X-ray crystallography or NMR, SBVS can be used. nih.gov This approach, often called molecular docking, simulates the binding process of a ligand into the target's binding site. researchgate.net The process involves:

Preparation of the Receptor and Ligands: The protein structure is prepared by adding hydrogen atoms and assigning charges. frontiersin.org A library of potential ligands is prepared in a 3D format.

Docking: A docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the binding site. nih.gov

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. youtube.com Compounds are then ranked based on their scores to select promising candidates for experimental testing. researchgate.net

While specific docking studies for (1-hydroxypropan-2-yl)phosphonic acid are not extensively documented in public literature, the principles of SBVS are directly applicable to predicting its binding behavior. To predict its binding pose and affinity, one would dock it into the active site of a relevant enzyme target. Phosphonates are known to target a wide range of enzymes, including proteases, kinases, and synthases. researchgate.netresearchgate.netnih.gov

The prediction process would involve:

Identifying a Target: A potential enzyme target for (1-hydroxypropan-2-yl)phosphonic acid would be selected, for instance, an enzyme whose natural substrate is a phosphorylated propanol (B110389) derivative.

Molecular Docking: The compound would be docked into the enzyme's active site. The docking software would generate multiple possible binding poses.

Analysis of Interactions: The predicted poses would be analyzed to identify key interactions. For (1-hydroxypropan-2-yl)phosphonic acid, the negatively charged phosphonate group would be expected to form strong hydrogen bonds and salt bridges with positively charged residues (like Arginine or Lysine) or metal ions in the active site. The hydroxyl group could also act as a hydrogen bond donor or acceptor.

Affinity Estimation: The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol). More advanced methods, like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to refine this prediction. nih.gov

A recent study successfully used a novel scoring function, P-score, which combines residence time from molecular dynamics with interaction energies from quantum mechanics, to accurately predict binding poses for various protein-ligand complexes. nih.gov Such advanced methodologies could provide high-confidence predictions for the binding of (1-hydroxypropan-2-yl)phosphonic acid. nih.gov

Table 1: Hypothetical Docking Results for (1-hydroxypropan-2-yl)phosphonic acid against a Target Enzyme
Predicted PoseDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting ResiduesInteraction Type
1-9.5-8.8Arg124, Lys250Salt Bridge, H-Bond (Phosphonate)
1-9.5-8.8Ser180H-Bond (Hydroxyl)
2-8.7-8.1Arg124, Gln98H-Bond (Phosphonate)
2-8.7-8.1Asp178H-Bond (Hydroxyl)

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanics (QM) provides the most accurate description of chemical systems by solving the Schrödinger equation. However, QM methods are computationally expensive and limited to relatively small systems. To study large biomolecular systems like an enzyme with a bound ligand, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. frontiersin.org In this approach, the chemically reactive part (e.g., the ligand and key active site residues) is treated with high-accuracy QM, while the rest of the protein and solvent is treated with more efficient MM force fields. frontiersin.orgrsc.org

QM and QM/MM calculations are instrumental in understanding the electronic properties and reaction pathways of phosphonates. These calculations can map the potential energy surface of a reaction, revealing the energy of reactants, products, and intermediates.

For phosphonates, QM methods have been used to study:

Hydrolysis Mechanisms: The breakdown of phosphonate esters can occur via different pathways (e.g., involving P-O or C-O bond cleavage). nih.gov QM calculations can determine the activation barriers for each pathway, clarifying the conditions under which each mechanism is favored. nih.gov

Phosphonate-Phosphate Rearrangement: This is a characteristic reaction of α-hydroxyphosphonates, where the phosphonate group migrates to the adjacent oxygen atom to form a phosphate (B84403). researchgate.net QM calculations have been used to explore the mechanism of this rearrangement, identifying key intermediates like oxaphosphiranes and elucidating the influence of different substituents on the reaction's feasibility. researchgate.net

Electronic Properties: By calculating the distribution of electrons, QM methods can predict properties like pKa values and the reactivity of different atoms within the molecule. For (1-hydroxypropan-2-yl)phosphonic acid, this would reveal the charge distribution on the phosphonate and hydroxyl groups, which governs its interactions with its environment.

Enzymes accelerate reactions by stabilizing the transition state—the highest-energy point along the reaction coordinate. nih.gov Because transition states are inherently unstable and short-lived (lifetimes of femtoseconds), they cannot be observed directly by most experimental techniques. nih.gov

Phosphonates are exceptionally useful as transition state analogues for reactions involving phosphates. researchgate.netresearchgate.net The tetrahedral geometry of the phosphonate group and its negative charge closely mimic the trigonal bipyramidal transition state of phosphoryl transfer reactions. researchgate.netnih.gov However, the stable P-C bond in a phosphonate prevents the reaction from proceeding, effectively "trapping" the enzyme in a state that resembles its transition state complex. researchgate.net

QM/MM simulations are the primary computational tool for studying these enzyme-catalyzed transition states. By modeling the enzyme active site with a phosphonate inhibitor bound, researchers can:

Characterize the precise geometry and electronic structure of the transition state.

Quantify the stabilizing interactions (hydrogen bonds, electrostatic forces) between the enzyme and the transition state analogue. acs.org

Calculate the reaction energy barrier, providing a direct measure of the enzyme's catalytic power. rsc.org

Table 2: Representative QM/MM Findings for Phosphonate-Enzyme Interactions
Enzyme SystemPhosphonate AnalogueComputational MethodKey FindingReference
PeptidasePhosphonate dipeptideQM/MMMimics the tetrahedral gem-diolate transition state of peptide bond hydrolysis. researchgate.net
DXP Reductoisomerase (DXR)Phosphate-truncated substrate + phosphite (B83602)-Binding energy of the phosphodianion group contributes significantly to transition state stabilization. acs.org
Alkaline PhosphataseAryl phosphorothioates-Enzymatic transition state has significant dissociative character, similar to the non-enzymatic reaction. nih.gov

Molecular Basis of Microbial Resistance to Phosphonate Agents

Enzymatic Inactivation Mechanisms of Phosphonate (B1237965) Compounds

The primary mechanism of high-level resistance to phosphonate antibiotics involves the enzymatic modification of the drug, rendering it inactive. This is predominantly carried out by a group of enzymes known as the Fos enzymes.

Characterization of FosA, FosB, and FosX Enzyme Families

Bacteria have evolved three main families of enzymes—FosA, FosB, and FosX—that inactivate fosfomycin (B1673569) by opening its epoxide ring. nih.govnih.gov

FosA: These enzymes are Mn²⁺- and K⁺-dependent glutathione (B108866) S-transferases found in Gram-negative bacteria. nih.govnih.govasm.org FosA catalyzes the addition of glutathione to the C1 position of the oxirane ring of fosfomycin, rendering it unable to bind to its target. nih.govvanderbilt.edu The fosA gene can be located on the chromosome or on mobile genetic elements like plasmids, which contributes to its dissemination among different bacterial species. nih.govasm.orgasm.org

FosB: Predominantly found in Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus, FosB enzymes are Mn²⁺-dependent thiol-S-transferases. vanderbilt.edunih.govacs.org They catalyze the nucleophilic addition of a thiol molecule—either L-cysteine or bacillithiol (BSH) in many Firmicutes—to fosfomycin's epoxide ring. nih.govnih.gov The modification inactivates the antibiotic. nih.gov

FosX: This family of enzymes are Mn²⁺-dependent epoxide hydrolases. nih.govresearchgate.net Unlike FosA and FosB, which utilize glutathione or other thiols, FosX enzymes use a water molecule to break the epoxide ring of fosfomycin, producing a diol product. nih.govresearchgate.net Genes encoding FosX have been identified in various pathogenic bacteria. nih.gov

Table 1: Characteristics of Fos Enzyme Families

Enzyme Family Metal Cofactor(s) Substrate(s) Mechanism of Action Predominant Bacterial Type
FosA Mn²⁺, K⁺ Glutathione Glutathione-S-transferase Gram-negative nih.govasm.org
FosB Mn²⁺ L-cysteine, Bacillithiol (BSH) Thiol-S-transferase Gram-positive nih.govacs.org
FosX Mn²⁺ Water Epoxide hydrolase Gram-positive and Gram-negative nih.govresearchgate.net

Biochemical Pathways of Phosphonate Detoxification and Modification

The detoxification of phosphonates, including the antibiotic fosfomycin, is a critical survival strategy for many microorganisms. These pathways primarily involve the enzymatic cleavage of the stable carbon-phosphorus (C-P) bond or modification of the active components of the phosphonate molecule. frontiersin.orgscispace.com

The inactivation of fosfomycin by FosA, FosB, and FosX enzymes represents a direct modification pathway. researchgate.net By adding a functional group (glutathione or a thiol) or a water molecule to the epoxide ring, these enzymes effectively neutralize the antibiotic's bactericidal properties. nih.govresearchgate.net

Beyond direct antibiotic inactivation, bacteria possess broader phosphonate metabolism pathways that can degrade these compounds. These pathways can involve several enzymatic steps:

C-P Lyase Pathway: This complex pathway can cleave the C-P bond in a wide range of phosphonates, although its activity against the stable C-P bond in fosfomycin is limited. scispace.com

Hydrolytic Pathways: Some phosphonates with a carbonyl or carboxyl group adjacent to the C-P bond can be hydrolyzed. nih.gov This can be preceded by other enzymatic modifications, such as transamination, to activate the molecule for cleavage. nih.gov For instance, the degradation of 2-aminoethylphosphonate (AEP) can occur via the PhnWX pathway, where a transaminase (PhnW) converts AEP to phosphonoacetaldehyde (B103672) (PAA), which is then cleaved by the hydrolase PhnX. nih.gov

Influence of (1-hydroxypropan-2-yl)phosphonic acid on Resistance Enzyme Activity

While direct studies on the interaction of (1-hydroxypropan-2-yl)phosphonic acid with the primary fosfomycin resistance enzymes (FosA, FosB, FosX) are limited in publicly available research, studies on structurally similar compounds provide valuable insights. For instance, research on FosM, a FosX-like enzyme from Mycobacterium abscessus, has shown inhibition by related 1-hydroxyalkylphosphonic acids.

A study on small molecule inhibitors of FosM demonstrated that 1-hydroxypropylphosphonic acid (1HPP) , a close structural analog of (1-hydroxypropan-2-yl)phosphonic acid, can reduce the catalytic efficiency of the enzyme. This suggests that compounds with a hydroxyl group on the carbon adjacent to the phosphonate group may act as competitive inhibitors, binding to the active site of these resistance enzymes and preventing them from inactivating phosphonate antibiotics like fosfomycin. The inhibitory effect is thought to be related to the ability of the phosphonate and hydroxyl groups to coordinate with the metal cofactor in the enzyme's active site.

Alterations in Target Enzymes and Transport Systems

Besides enzymatic inactivation, bacteria can develop resistance to phosphonates by modifying the drug's cellular target or by impeding its entry into the cell.

Mutations in Key Biosynthetic Enzymes (e.g., MurA) Conferring Resistance

Fosfomycin exerts its antibacterial effect by irreversibly inhibiting the MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis. nih.govnih.gov Mutations in the murA gene can lead to resistance by altering the enzyme's structure, thereby reducing its affinity for fosfomycin. nih.gov

For example, studies in Staphylococcus aureus have identified several mutations in the murA gene in fosfomycin-resistant isolates. nih.govnih.gov These mutations can result in amino acid substitutions within the MurA protein. nih.gov While some mutations are found in both sensitive and resistant strains, certain specific mutations are exclusively present in resistant isolates, indicating their direct role in conferring resistance. nih.govnih.gov However, these mutations can sometimes come at a fitness cost, leading to a less efficient MurA enzyme.

**Table 2: Examples of MurA Mutations in Fosfomycin-Resistant *S. aureus***

Mutation Type Amino Acid Change Effect Reference
TypeAmurA Creation of a stop codon Truncated, likely non-functional protein nih.gov
Various Single amino acid substitutions Reduced affinity for fosfomycin nih.govnih.gov

Modulation of Phosphonate Uptake via Transport Proteins

For phosphonate antibiotics to be effective, they must first enter the bacterial cell. Bacteria have specific transport systems for the uptake of phosphate-containing compounds, which can be hijacked by phosphonates due to their structural similarity. The primary transporters involved in fosfomycin uptake in many bacteria are the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT). oup.commdpi.comnih.gov

Mutations that inactivate or reduce the efficiency of these transport systems can prevent fosfomycin from reaching its intracellular target, MurA, thus conferring resistance. mdpi.comwikipedia.org This is a common mechanism of low- to moderate-level fosfomycin resistance. Inactivation of both GlpT and UhpT often leads to higher levels of resistance. oup.com

Furthermore, bacteria possess dedicated phosphonate transport systems, such as the PhnCDE transporter, which is an ABC transporter involved in scavenging phosphonates from the environment. frontiersin.orgcore.ac.uknih.gov While primarily for nutrient acquisition, the expression and function of these transporters can also influence the intracellular concentration of phosphonate drugs. Interestingly, the PhnCDE system has also been shown to transport inorganic phosphate, highlighting the intricate relationship between phosphate and phosphonate transport. nih.govresearchgate.net Mutations affecting the regulation or function of these transport systems can therefore significantly impact a bacterium's susceptibility to phosphonate agents. oup.com

Evolutionary Trajectories and Molecular Epidemiology of Phosphonate Resistance Genes

The emergence and dissemination of microbial resistance to phosphonate agents are complex processes shaped by a variety of evolutionary pressures and molecular mechanisms. While direct research on resistance to (1-hydroxypropan-2-yl)phosphonic acid is not extensively documented in publicly available literature, the well-studied evolutionary trajectories of resistance to structurally related phosphonates, such as the antibiotic fosfomycin, provide a robust framework for understanding the potential pathways of resistance development. The evolution of resistance is primarily driven by selective pressure, leading to the selection and propagation of microbes with genetic traits that confer reduced susceptibility.

The evolutionary pathways to phosphonate resistance are not monolithic; they are influenced by the specific bacterial species, the environment, and the concentration of the phosphonate agent. charlotte.edunih.gov Studies on fosfomycin resistance in Stenotrophomonas maltophilia have demonstrated that different growing conditions can lead to distinct evolutionary trajectories. charlotte.edunih.gov For instance, laboratory media may select for mutations in metabolic enzymes, whereas conditions mimicking clinical infections might favor other adaptive mutations. charlotte.edunih.gov This highlights that the environment plays a crucial role in shaping the evolutionary course of resistance.

A key factor in the evolution of resistance is the acquisition of resistance genes, which can occur through two primary mechanisms: spontaneous mutation in the bacterial chromosome and horizontal gene transfer (HGT). nih.govnih.govnih.gov Spontaneous mutations often occur in genes encoding the drug's target or its transport systems. frontiersin.org For example, mutations in the murA gene, which encodes the target enzyme for fosfomycin, can reduce the binding affinity of the antibiotic, thereby conferring resistance. frontiersin.org Similarly, mutations in genes for transporters like glpT and uhpT, which are responsible for the uptake of fosfomycin and other phosphonates, can decrease the intracellular concentration of the drug. frontiersin.org

Horizontal gene transfer, facilitated by mobile genetic elements such as plasmids and transposons, represents a more rapid and widespread mechanism for the dissemination of resistance. nih.govnih.govnih.gov This process allows for the transfer of resistance determinants between different bacterial species and genera, contributing significantly to the molecular epidemiology of phosphonate resistance. nih.gov The most well-documented examples of HGT in phosphonate resistance involve the fos genes, which encode enzymes that inactivate fosfomycin. nih.govnih.gov

The molecular epidemiology of phosphonate resistance genes is a field of active research, with studies tracking the prevalence and spread of specific resistance determinants in clinical and environmental settings. The global dissemination of certain resistance genes underscores the interconnectedness of different ecosystems in the spread of antibiotic resistance.

A prominent example is the fosA gene, which encodes a glutathione S-transferase that inactivates fosfomycin. nih.govnih.gov Initially identified on a plasmid in Gram-negative bacteria, several variants of fosA have now been reported globally. nih.govnih.gov Among these, fosA3 has emerged as the most widespread variant in Enterobacterales, often co-located on plasmids with other resistance genes, such as those conferring resistance to extended-spectrum beta-lactams (ESBLs). nih.govnih.gov This co-localization is a significant concern as it facilitates the co-selection and spread of multidrug resistance. The table below summarizes key phosphonate resistance genes, their mechanisms, and the organisms in which they have been identified.

GeneResistance MechanismHost Organisms
fosAEnzymatic inactivation of fosfomycin (glutathione S-transferase)Gram-negative bacteria (e.g., Enterobacterales, Pseudomonas aeruginosa)
fosBEnzymatic inactivation of fosfomycinGram-positive bacteria
fosXEnzymatic inactivation of fosfomycin (hydrolase)Gram-negative bacteria
murA (mutated)Altered drug targetStaphylococcus aureus, Streptococcus pneumoniae
glpT (mutated)Reduced drug uptakeEscherichia coli, Staphylococcus aureus
uhpT (mutated)Reduced drug uptakeEscherichia coli, Staphylococcus aureus

This table provides a summary of well-characterized phosphonate resistance genes and mechanisms, primarily based on studies of fosfomycin. The principles of their evolution and spread are likely applicable to other simple phosphonates like (1-hydroxypropan-2-yl)phosphonic acid, although specific gene involvement would require direct investigation.

The evolutionary success of these resistance genes is often linked to their carriage on mobile genetic elements that can be readily exchanged between bacteria. nih.gov The presence of phosphonate degradation gene clusters in proximity to transposases and other mobile elements suggests a long history of horizontal gene transfer in the evolution of phosphonate metabolism and, by extension, resistance. charlotte.edunih.gov The study of the genetic environments of these resistance genes is crucial for understanding their mobilization and dissemination.

Emerging Research Directions for Phosphonic Acid Derivatives

Development of Next-Generation Phosphonate (B1237965) Scaffolds

The creation of new phosphonate-based molecular frameworks is a dynamic area of research. Scientists are moving beyond simple structures to develop complex derivatives tailored for specific biological and chemical tasks.

Rational Design of Potent and Selective Enzyme Inhibitors

Phosphonic acids are excellent mimics of the tetrahedral transition states found in enzymatic reactions, particularly those involving phosphate (B84403) groups or peptide bonds. nih.govfrontiersin.org This makes them ideal candidates for designing potent and selective enzyme inhibitors. tandfonline.comresearchgate.net The process of "rational design" uses computer modeling and an understanding of an enzyme's three-dimensional structure to create inhibitor molecules that fit perfectly into the active site. nih.govslideshare.netnih.gov For example, phosphonate derivatives are being designed to target metalloproteases, where the phosphonate group can strongly bind to metal ions like zinc within the enzyme's catalytic center, effectively blocking its function. researchgate.net Recent studies on peptidyl phosphonates have demonstrated that modifications, such as using diphenyl esters, can lead to potent and specific irreversible inactivation of serine proteases like chymotrypsin (B1334515) and elastase. tandfonline.com Furthermore, introducing fluoro- and chloro-substitutions on these esters has been found to significantly enhance inhibitory activity. tandfonline.com

A notable example in this area is the development of inhibitors for enolase, a key enzyme in glycolysis. Cancers with a specific genetic deletion of the ENO1 gene are highly dependent on its counterpart, ENO2. nih.gov Researchers have designed a phosphonate inhibitor, (1-hydroxy-2-oxopiperidin-3-yl)phosphonate (HEX), which shows a preference for inhibiting ENO2, offering a targeted therapeutic strategy. nih.gov

Exploration of Phosphonate Prodrug Strategies in Chemical Biology

A major hurdle in using phosphonate-based compounds as drugs is their high negative charge at physiological pH, which hinders their ability to cross cell membranes. nih.govnih.gov To address this, researchers are developing "prodrug" strategies. This involves temporarily masking the phosphonate group with lipophilic (fat-soluble) moieties, which allows the compound to enter cells. nih.gov Once inside, cellular enzymes cleave off these masking groups, releasing the active phosphonic acid where it is needed. nih.gov

Several prodrug strategies are being actively explored for phosphonates. nih.govfrontiersin.orgnih.gov These approaches are critical for improving the oral bioavailability and cellular uptake of these promising therapeutic agents. frontiersin.orgjohnshopkins.edu

Interactive Table: Common Phosphonate Prodrug Strategies

Prodrug MoietyDescriptionActivation MechanismKey Features
Pivaloyloxymethyl (POM) An acyloxyalkyl ester. nih.gov It is one of the most common and successful strategies.Cleaved by intracellular esterase enzymes, which releases the active drug and byproducts like formaldehyde. nih.govEnhances cell permeability; has been shown to increase the activity of some phosphonate drugs over 50-fold. nih.gov
Acyloxyalkyl Esters A general class of esters first used to protect the antibiotic fosfomycin (B1673569). nih.govEnzymatic cleavage releases a hydroxymethyl intermediate, followed by spontaneous release of formaldehyde. nih.govGenerally improves the stability of phosphonates compared to their phosphate counterparts. nih.gov
Phosphonamidates The phosphonate is masked with an amide linkage, often using amino acids. nih.govCleaved by enzymes, releasing the active drug and often less problematic byproducts like amino acids. nih.govA newer strategy with advantages in byproduct toxicity; used in the FDA-approved drug tenofovir (B777) alafenamide. nih.gov
cycloSal Prodrugs The phosphonate is masked using a salicyl alcohol, forming a cyclic structure.Relies on chemical hydrolysis rather than enzymatic cleavage, with the rate being pH-dependent. nih.govMay allow the protected drug to permeate out of a cell before it is cleaved. nih.gov

Investigation of Phosphonates in Environmental and Industrial Applications

The unique properties of phosphonates extend beyond medicine into environmental remediation and materials science, where their ability to bind metal ions and modify surfaces is highly valued.

Role in Bioremediation and Chelation Technologies

Phosphonates are powerful chelating agents, meaning they can bind tightly to metal ions. wikipedia.org This property is being exploited for environmental cleanup, particularly for removing toxic heavy metals from contaminated water. researchgate.netresearchgate.net By forming stable complexes with metals like lead and chromium, phosphonates can help immobilize these contaminants, making them easier to remove from the environment. researchgate.netamazonaws.com Research is focused on creating materials like phosphonate-functionalized metal-organic frameworks (MOFs) and organosilicas that act as sponges for heavy metals. researchgate.netacs.org These materials show promise in wastewater treatment, with studies demonstrating significant removal of phosphonates and the heavy metals they bind. amazonaws.com

Functional Materials Science Applications of Phosphonate Compounds

In the realm of materials science, phosphonic acids are used to create functional surfaces and advanced materials. beilstein-journals.orgnih.gov They can be chemically bonded to the surface of metal oxides, creating self-assembled monolayers (SAMs) that alter the material's properties. rsc.org This can be used to prevent corrosion, improve adhesion in dental applications, or create new materials for electronics and catalysis. wikipedia.orgrsc.orghach.com For example, phosphonic acid-functionalized silicas have been synthesized to create materials with high proton conductivity, which is a critical property for developing more efficient fuel cells that can operate at intermediate temperatures (100–150 °C). rsc.org These materials are often mesoporous, meaning they have a network of tiny pores that increases their surface area and enhances their functionality. acs.orgrsc.org

Advanced Methodologies for Phosphonate Analysis and Characterization

As more complex phosphonate derivatives are developed, the need for sophisticated analytical techniques to identify and quantify them becomes crucial. nih.gov Researchers are continuously improving methods to detect these compounds in various samples, from biological fluids to environmental waters.

The primary tools for phosphonate analysis are chromatography and nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust and sensitive method for detecting and quantifying phosphonates, even at very low concentrations. amazonaws.comphenomenex.com

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a particularly powerful technique because the ³¹P nucleus is naturally 100% abundant and provides a clear signal. researchgate.netoxinst.com This method allows for direct observation of phosphorus-containing compounds, making it ideal for characterizing the structure and purity of phosphonate derivatives. tandfonline.commdpi.com The chemical shift in a ³¹P NMR spectrum gives a unique fingerprint for different types of phosphorus environments, allowing researchers to distinguish between phosphonates, phosphates, and other related compounds. researchgate.netnih.gov

Interactive Table: Analytical Techniques for Phosphonate Characterization

TechniquePrincipleInformation ProvidedCommon Applications
³¹P NMR Spectroscopy Measures the magnetic properties of the phosphorus-31 nucleus. oxinst.comStructural information, purity assessment, quantification, identification of different phosphorus species (e.g., phosphonates vs. phosphates). researchgate.nettandfonline.comQuality control of commercial phosphonates, studying metabolic pathways, characterizing new synthetic compounds. oxinst.comnih.gov
LC-MS/MS Separates compounds by liquid chromatography and then identifies them by their mass-to-charge ratio. phenomenex.comHighly sensitive and selective quantification, identification of compounds in complex mixtures. amazonaws.comDetecting trace levels of phosphonate pesticides in water, analyzing drug metabolites in biological samples. nih.govphenomenex.com
UV Photochemical Oxidation Uses ultraviolet light to break down phosphonates into orthophosphate, which is then measured colorimetrically. hach.comTotal phosphonate concentration.A rapid method for determining phosphonate levels in industrial water treatment processes. hach.com

High-Throughput Screening Platforms for Phosphonate Activity

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands to millions of compounds for their effects on a specific biological target or pathway. nih.gov For phosphonic acid derivatives, including (1-hydroxypropan-2-yl)phosphonic acid, HTS platforms are being developed and optimized to identify novel inhibitors or modulators of enzymes that recognize phosphate-containing substrates, such as phosphatases and kinases. nih.govnih.gov

The development of robust HTS assays is crucial for discovering new bioactive phosphonates. These assays are often based on fluorescence or absorbance measurements that detect the product of an enzymatic reaction. For instance, a common HTS assay for phosphatases involves the use of a substrate that, when dephosphorylated, produces a fluorescent or colored product. The intensity of the signal is proportional to the enzyme's activity, and a decrease in signal in the presence of a test compound indicates inhibition.

A key challenge in screening phosphonates is their charged nature, which can lead to non-specific interactions and false positives. nih.gov To address this, researchers are developing more sophisticated screening platforms, such as biophysical, label-free methods like protein thermal shift (PTS) assays. nih.gov PTS assays measure the change in a protein's melting temperature upon ligand binding, providing a direct assessment of compound interaction without the need for an enzymatic assay. nih.gov This method is less prone to interference from colored or fluorescent compounds and can identify both active site inhibitors and allosteric modulators. nih.gov

Future HTS campaigns for (1-hydroxypropan-2-yl)phosphonic acid and other derivatives will likely employ a combination of these techniques to identify potent and selective modulators of various biological targets. The data generated from these screens will be instrumental in building structure-activity relationships and guiding the design of next-generation phosphonate-based therapeutics.

Table 1: Comparison of HTS Assay Formats for Phosphonate Activity

Assay FormatPrincipleAdvantagesDisadvantagesApplicability to (1-hydroxypropan-2-yl)phosphonic acid
Enzymatic Assay (Colorimetric/Fluorometric) Measures the product of an enzymatic reaction.Simple, cost-effective, high-throughput.Prone to interference from colored/fluorescent compounds; may miss allosteric modulators.High, for identifying inhibitors of phosphatases or kinases that recognize similar substrates.
Protein Thermal Shift (PTS) Assay Measures the change in protein melting temperature upon ligand binding.Label-free, less prone to interference, can identify both active site and allosteric binders.Requires larger amounts of pure protein.High, for direct assessment of binding to a target protein.
Cell-Based Assays Measures a cellular response to the compound.More physiologically relevant, can identify compounds that modulate a pathway.More complex, lower throughput, potential for off-target effects.Moderate, for assessing the overall effect on a cellular process.

Integration of Omics Data for Systems-Level Understanding of Phosphonate Interactions

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has provided an unprecedented opportunity to study the global effects of chemical compounds on biological systems. springernature.comnih.gov Integrating these multi-omics datasets offers a holistic view of the cellular response to phosphonate exposure, moving beyond the traditional one-target, one-drug paradigm. nih.govrsc.org

For a compound like (1-hydroxypropan-2-yl)phosphonic acid, a multi-omics approach could elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity.

Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression in response to phosphonate treatment. For example, studies on other organophosphorus compounds have shown significant alterations in the expression of genes involved in metabolic pathways, stress responses, and cell signaling. mdpi.comnih.gov A transcriptomic analysis of cells treated with (1-hydroxypropan-2-yl)phosphonic acid could identify the pathways it modulates.

Proteomics: By analyzing changes in the abundance and post-translational modifications of proteins, proteomics can provide a more direct picture of the functional consequences of phosphonate exposure. This is particularly relevant for phosphonates, which are designed to mimic phosphorylated substrates and may therefore affect protein phosphorylation states.

Metabolomics: This approach profiles the complete set of small-molecule metabolites in a biological system. Metabolomics can reveal how a phosphonate perturbs metabolic networks and can help to identify the specific enzymes and pathways it targets.

The integration of these different omics datasets is a significant computational challenge but holds immense promise for a systems-level understanding of phosphonate interactions. nih.gov Network-based approaches can be used to visualize the complex interplay between genes, proteins, and metabolites that are affected by the compound. nih.gov This integrated analysis can lead to the identification of key molecular hubs that are critical for the compound's activity and may represent novel therapeutic targets.

Table 2: Potential Omics Approaches for Studying (1-hydroxypropan-2-yl)phosphonic acid

Omics TechnologyInformation GainedPotential Insights for (1-hydroxypropan-2-yl)phosphonic acid
Transcriptomics Changes in gene expression.Identification of cellular pathways affected by the compound; potential off-target effects.
Proteomics Changes in protein abundance and post-translational modifications.Direct assessment of the compound's impact on protein function and signaling cascades.
Metabolomics Changes in the levels of small-molecule metabolites.Elucidation of the compound's effect on metabolic networks; identification of enzyme targets.
Multi-Omics Integration A holistic view of the cellular response.Comprehensive understanding of the mechanism of action; discovery of novel biomarkers and therapeutic targets.

Q & A

Basic: How can researchers identify and characterize (1-hydroxypropan-2-yl)phosphonic acid in complex matrices?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm the hydroxypropyl and phosphonic acid groups. For stereochemical analysis, X-ray crystallography is recommended if crystalline derivatives are synthesized (e.g., brominated analogs like TRC-B521435) .
  • Chromatographic Separation : Pair HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS/MS) to resolve co-eluting phosphonic acid derivatives in plant or soil samples .
  • Reference Standards : Utilize certified standards (e.g., aminomethyl phosphonic acid) for calibration, ensuring storage at 0–6°C to prevent degradation .

Basic: What analytical methods are effective for quantifying trace residues of (1-hydroxypropan-2-yl)phosphonic acid in organic crops?

Methodological Answer:

  • LC-MS/MS with Low Reporting Limits (RLs) : Optimize RLs to ≤0.01 mg/kg to distinguish between background contamination (e.g., historical fosetyl-Al use) and recent unauthorized applications. Note that RL variability across labs (0.01–0.2 mg/kg) can lead to inconsistent compliance assessments .
  • Isotopic Dilution : Employ deuterated internal standards to correct for matrix effects in plant tissues, improving accuracy in quantification .

Advanced: How can researchers resolve contradictions in data regarding the origin of phosphonic acid residues in perennial crops?

Methodological Answer:

  • Multi-Source Tracing : Investigate three potential origins: (i) degradation of fosetyl-Al, (ii) historical application in non-organic management, or (iii) natural microbial synthesis. Use longitudinal field studies to track residue persistence over 3–5 years .
  • Stable Isotope Ratio Analysis : Compare δ18O^{18}\text{O} and δ13C^{13}\text{C} signatures of residues to differentiate synthetic vs. microbial origins .

Advanced: What molecular mechanisms govern the transport properties of (1-hydroxypropan-2-yl)phosphonic acid in proton-conducting membranes?

Methodological Answer:

  • Ab Initio Molecular Dynamics (AIMD) : Simulate hydronium ion coordination dynamics around phosphonic acid groups. Strong electrostatic interactions slow proton mobility compared to sulfonic acid analogs, influencing phase-separated morphologies in ionomers .
  • Dielectric Spectroscopy : Measure proton conductivity under varying humidity to validate computational predictions of transport bottlenecks .

Advanced: How can synthesis protocols for (1-hydroxypropan-2-yl)phosphonic acid derivatives be optimized for reproducibility?

Methodological Answer:

  • Multivariate Statistical Process Control (MSPC) : Apply principal component analysis (PCA) to monitor critical parameters (e.g., pH, temperature) during dimethyl phosphonic acid synthesis. Use glide-window MSPC for batch crystallization to detect deviations in real time .
  • Kinetic Studies : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield of stereoisomers .

Advanced: What degradation pathways are relevant for mitigating environmental persistence of (1-hydroxypropan-2-yl)phosphonic acid?

Methodological Answer:

  • UV/Ozone Treatment : Test advanced oxidation processes (AOPs) to cleave C-P bonds, monitored via FTIR for intermediate identification (e.g., phosphates) .
  • Microbial Consortia Screening : Isolate soil bacteria (e.g., Pseudomonas spp.) capable of metabolizing phosphonic acids, using 31P^{31}\text{P} NMR to track degradation products .

Basic: What regulatory frameworks guide the interpretation of phosphonic acid residues in organic certification?

Methodological Answer:

  • EOCC Harmonization Protocol : If residues exceed RLs, conduct forensic LC-MS/MS to detect fosetyl-Al metabolites. Certification decisions depend on source attribution: historical use (permitted) vs. unauthorized application (non-compliant) .
  • MRL Adjustments : Calculate fosetyl-equivalent concentrations using molar conversion (phosphonic acid × 110/82) to align with EU Regulation 834/2007 .

Advanced: How does (1-hydroxypropan-2-yl)phosphonic acid interact with biological targets in antiviral research?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against viral phosphatases (e.g., HIV-1 RT) using fluorescence polarization to measure competitive binding with ATP analogs .
  • Impurity Profiling : Use EP-grade reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to validate purity in drug candidate synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.